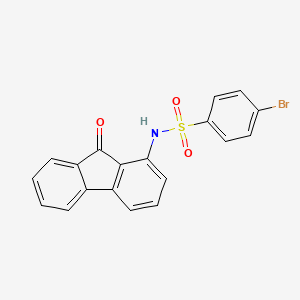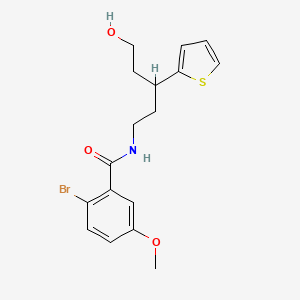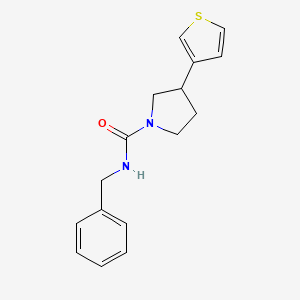![molecular formula C25H21N3O4 B2600045 N-(benzo[d][1,3]dioxol-5-yl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide CAS No. 1013758-54-7](/img/structure/B2600045.png)
N-(benzo[d][1,3]dioxol-5-yl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities. The compound also contains a benzo[d][1,3]dioxol-5-yl group, which is a type of methylenedioxybenzene. Compounds with this group often exhibit interesting biological activities .
Scientific Research Applications
Synthesis and Characterization
Researchers have synthesized and characterized various pyrazole derivatives, including compounds with benzo[d][1,3]dioxol-5-yl moieties, for their potential applications. For instance, Kumara et al. (2018) detailed the synthesis, spectral characterization, and X-ray crystal structure studies of a novel pyrazole derivative, highlighting the compound's molecular geometry and interactions. These studies are fundamental in understanding the chemical and physical properties of such compounds, paving the way for their application in drug development and materials science (Kumara et al., 2018).
Antimicrobial and Antifungal Activities
Several studies have focused on the antimicrobial and antifungal activities of pyrazole derivatives. For example, compounds synthesized by Palkar et al. (2017) displayed significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. Such findings suggest the potential of these compounds in developing new antibacterial agents (Palkar et al., 2017).
Antitumor and Antiproliferative Activities
Research on pyrazole derivatives has also extended to their antitumor and antiproliferative activities. For instance, Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety and evaluated their antimicrobial and anti-proliferative activities, identifying compounds with notable inhibitory effects on cancer cells. This underscores the potential of such compounds in cancer therapy research (Mansour et al., 2020).
Herbicidal Activity
Some pyrazole derivatives have been explored for their herbicidal activity. Ohno et al. (2004) synthesized a series of pyrazole-4-carboxamide derivatives, examining their efficacy against various weeds. Their findings indicate the potential agricultural applications of these compounds as herbicides, particularly in rice cultivation (Ohno et al., 2004).
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-benzyl-3-phenylmethoxypyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c29-24(26-20-11-12-22-23(13-20)32-17-31-22)21-15-28(14-18-7-3-1-4-8-18)27-25(21)30-16-19-9-5-2-6-10-19/h1-13,15H,14,16-17H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWKWQBZFXVRAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CN(N=C3OCC4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2599963.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2599964.png)
![3-[(4-chlorophenyl)sulfanyl]-1-(4-nitrophenyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2599965.png)



![3-[6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B2599970.png)


![4-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide](/img/structure/B2599975.png)
![Ethyl 2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2599977.png)
![Methyl 2-[1-(methylamino)cyclopropyl]acetate;hydrochloride](/img/structure/B2599979.png)

![5-{1-[(1-methyl-1H-indazol-3-yl)carbonyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2599984.png)